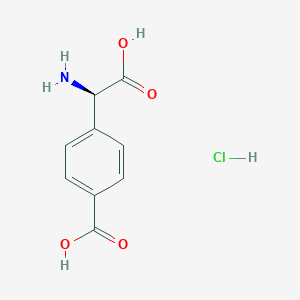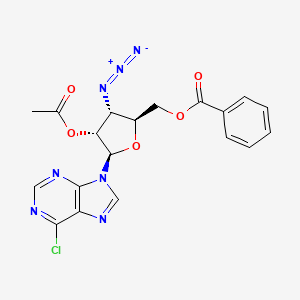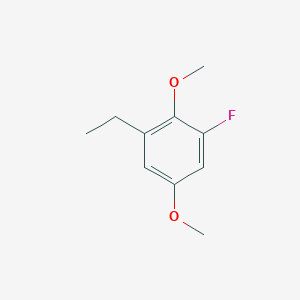![molecular formula C16H28N2O4 B14036013 ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)
ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[331]nonane-3-carboxylate is a complex organic compound with a bicyclic structure This compound is notable for its unique arrangement of atoms, which includes a bicyclo[331]nonane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction . This reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
科学的研究の応用
Ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its specific functional groups.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate can be compared with other bicyclic compounds, such as bicyclo[3.1.0]hexanes and bicyclo[2.1.1]hexanes These compounds share similar structural features but differ in their specific arrangements of atoms and functional groups The unique structure of ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[33
特性
分子式 |
C16H28N2O4 |
|---|---|
分子量 |
312.40 g/mol |
IUPAC名 |
ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-14(19)10-6-11-8-13(9-12(7-10)17-11)18-15(20)22-16(2,3)4/h10-13,17H,5-9H2,1-4H3,(H,18,20)/t10?,11-,12+,13? |
InChIキー |
CJVDJLFJSOWZOU-UNTZMWQOSA-N |
異性体SMILES |
CCOC(=O)C1C[C@@H]2CC(C[C@H](C1)N2)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)
![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)




![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl](/img/structure/B14035968.png)




![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)

